3-Hydroxyphenyl 2-methylbenzoate
Description
3-Hydroxyphenyl 2-methylbenzoate is an aromatic ester featuring a hydroxyl group at the 3-position of the phenyl ring and a methyl substituent at the 2-position of the benzoate moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capability (due to the hydroxyl group) and steric hindrance (from the methyl group).
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-hydroxyphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)14(16)17-12-7-4-6-11(15)9-12/h2-9,15H,1H3 |
InChI Key |
ZFDNVMBKXNZZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl 2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 3-hydroxybenzoic acid with 2-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Hydroxyphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-polar analogs like methyl 3-nitro-2-methylbenzoate.
- Electron Effects : Nitro and chloro substituents (e.g., in methyl 3-nitro-2-methylbenzoate and 4-chlorophenyl 3-methylbenzoate) increase electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas the hydroxyl group directs electrophilic substitution to the para position .
Stability and Reactivity
- Hydrolysis Resistance : Methyl 3-nitro-2-methylbenzoate’s nitro group stabilizes the ester against hydrolysis, whereas the hydroxyl group in this compound may accelerate acid-catalyzed ester cleavage .
- Thermal Stability : Chlorinated esters (e.g., 4-chlorophenyl 3-methylbenzoate) exhibit higher thermal stability due to strong C-Cl bonds, unlike the hydroxylated variant, which may undergo oxidation .
Research Findings and Implications
- Directing Group Utility : The hydroxyl group in this compound could act as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
